molecular formula C20H26N2OS B6494963 N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 1351597-40-4

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B6494963
CAS No.: 1351597-40-4
M. Wt: 342.5 g/mol
InChI Key: OBCISWGKDWDPIS-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a synthetic acetamide derivative characterized by three distinct structural motifs:

  • Cyclopropyl group: A strained three-membered ring attached to the amide nitrogen.
  • 1-Methyl-1H-pyrrol-2-ylmethyl substituent: A pyrrole ring with a methyl group at the N1 position, linked via a methylene bridge.
  • 4-(Propan-2-ylsulfanyl)phenyl group: A phenyl ring substituted with an isopropylthioether at the para position.

The cyclopropyl group may enhance metabolic stability, while the sulfur-containing substituent could influence lipophilicity and binding interactions .

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-15(2)24-19-10-6-16(7-11-19)13-20(23)22(17-8-9-17)14-18-5-4-12-21(18)3/h4-7,10-12,15,17H,8-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCISWGKDWDPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N(CC2=CC=CN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Amide Substituents

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Shares the acetamide core and a para-sulfanylphenyl group but replaces the cyclopropyl-pyrrole moiety with a pyrazolone ring. Exhibits planar amide groups and forms R₂²(10) hydrogen-bonded dimers in crystallography, enhancing stability .
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():

    • Features dichlorophenyl and pyrazolone substituents.
    • Crystal structure reveals conformational flexibility (dihedral angles: 54.8°–77.5° between aromatic rings), which may reduce binding specificity compared to the target compound’s rigid cyclopropyl group .

Sulfur-Containing Analogues

  • 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide ():

    • Replaces the pyrrole-methyl group with a tetrazole ring and retains the isopropylthioether.
    • Smaller molar mass (291.37 g/mol) and higher polarity due to the tetrazole, which may reduce membrane permeability compared to the target compound .
  • N-(1-[(5-Cyanopyridin-2-yl)methyl]-1H-pyrazol-3-yl)-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide (): Contains a trifluoromethylcyclopropyl group instead of the isopropylthioether. The electron-withdrawing CF₃ group increases metabolic resistance but may reduce bioavailability due to heightened hydrophobicity .

Pyrrole-Containing Analogues

  • 2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (): Shares the 1-methylpyrrole substituent but lacks the cyclopropyl and sulfanyl groups.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
Target Compound C₂₃H₂₉N₃OS 395.56 Cyclopropyl, pyrrole-methyl, isopropylthioether High lipophilicity, metabolic stability N/A
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide C₂₀H₂₁N₃O₂S 367.47 Pyrazolone, methylthioether Planar amide, dimer formation
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide C₁₃H₁₇N₅OS 291.37 Tetrazole, isopropylthioether High polarity, lower membrane permeability
2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide C₁₇H₁₆F₃N₂O₂ 346.32 Trifluoroacetyl, pyrrole-methyl Chiral center, enantioselective interactions

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound likely enhances resistance to oxidative metabolism compared to pyrazolone-containing analogues (e.g., ) .
  • Lipophilicity : The isopropylthioether group increases logP values, favoring blood-brain barrier penetration over polar tetrazole derivatives () .

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